molecular formula C24H22N2O3S2 B2695410 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide CAS No. 941877-91-4

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide

Cat. No.: B2695410
CAS No.: 941877-91-4
M. Wt: 450.57
InChI Key: HPEDCKFTKZKLEO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a benzyl group on the benzothiazole nitrogen and a 3-tosylpropanamide chain, making it a versatile intermediate for further chemical functionalization. The benzothiazole nucleus is extensively documented in scientific literature for its wide range of pharmacological properties, including but not limited to antitumor, antibacterial, and antifungal activities . Furthermore, benzothiazole derivatives are recognized for their valuable optical and electronic properties, with applications in the development of nonlinear optical (NLO) materials, light-emitting diodes (LED), and solar cells . The presence of the tosyl (p-toluenesulfonyl) group is a key structural feature, often utilized in organic synthesis as a protecting group or as a leaving group in substitution reactions, which can be leveraged to study novel reaction pathways or to develop new chemical entities. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. It is designed for use by qualified scientists in laboratory settings for applications such as method development, chemical synthesis, and exploratory research in materials science and medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-18-11-13-20(14-12-18)31(28,29)16-15-23(27)26(17-19-7-3-2-4-8-19)24-25-21-9-5-6-10-22(21)30-24/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEDCKFTKZKLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    N-Benzylation: The benzothiazole derivative is then subjected to N-benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Tosylation: The final step involves the tosylation of the propanamide moiety using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tosyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic Core : The benzothiazole in the target compound contains sulfur, unlike the benzoimidazole (N,N) in Compound 8 or the simple benzamide in . Sulfur’s larger atomic radius and lower electronegativity may enhance π-acidity, favoring metal coordination or electrophilic substitution.
  • Functional Groups : The tosyl group in the target compound is a strong electron-withdrawing substituent, contrasting with the N,O-bidentate group in , which facilitates metal-catalyzed C–H activation.

Spectral Characterization

Compound IR (CO stretch) ¹H NMR Key Signals (δ, ppm) MS (m/z)
Target Compound ~1670–1700 (amide I) Benzothiazole-H (δ 7.2–8.1), Tosyl-CH3 (δ 2.4) Hypothetical: ~450
Not reported Hydroxy group (δ ~1–2), methylbenzamide signals Not reported
1678 (CO) Isoxazole-H (δ 6.50), Benzimidazole-CH3 (δ 3.30) 284 [M⁺]

Insights :

  • The target’s IR would show a strong amide carbonyl stretch (~1670–1700 cm⁻¹), similar to Compound (1678 cm⁻¹) .
  • The tosyl group’s methyl protons (δ ~2.4) would distinguish the target from ’s isoxazole-H (δ 6.50) .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, a benzyl group, and a tosyl group attached to a propanamide backbone. The structural features contribute to its unique biological properties and potential therapeutic applications.

Target Enzymes

The primary target of this compound is the cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway responsible for inflammation and pain signaling.

Mode of Action

The compound inhibits COX enzyme activity, leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins (PGE2), thromboxane, and prostacyclin. This inhibition results in anti-inflammatory effects that are significant for therapeutic applications in pain management and inflammation-related conditions.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress inflammation markers in various cell lines, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

The compound has been explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Preliminary studies indicate that it may affect cellular pathways involved in tumor growth and progression, although further investigation is required to elucidate its full potential in cancer therapy .

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies involving prostate cancer cells (LNCaP) demonstrated significant reductions in cell viability upon treatment with the compound at micromolar concentrations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific biological contexts:

  • Prostate Cancer : A study reported that this compound significantly inhibited the growth of LNCaP cells with an IC50 value indicative of its potency as an anticancer agent .
  • Inflammatory Models : In models of acute inflammation, this compound reduced edema formation and inflammatory cytokine production, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityTarget EnzymesIC50 (µM)
This compoundAnti-inflammatory, anticancerCOX enzymesVaries (reported around 1.88 - 2.53 for related compounds)
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesAnticancerNot specified1.88
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamidesAnticancerNot specified2.53

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